![molecular formula C17H22N2O2 B2510606 Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate CAS No. 1325303-78-3](/img/structure/B2510606.png)
Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.
Scientific Research Applications
Synthesis and Anticancer Activity
Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate has been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which demonstrated promising anticancer potential. Specific compounds synthesized using this approach showed low IC50 values, indicating strong anticancer activity relative to the reference drug doxorubicin (Rehman et al., 2018).
Crystal Structure Analysis
This compound has also been involved in studies analyzing crystal structures of certain analogues. These structures were determined as part of research focusing on potential applications in enhancing the activity of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), providing insights into polymorph risk assessments and interactions (Mambourg et al., 2021).
Synthesis and Antimicrobial Activity
Additionally, derivatives of Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate have been synthesized and evaluated for antimicrobial, analgesic, and antipyretic activities. These studies have expanded the potential medical applications of these compounds, also exploring their effects on the antibody response (Mar'yasov et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds with a 4-cyano group in place of the carboxylate ethyl ester have been found to be active . Therefore, it is plausible that Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate may interact with similar targets.
Mode of Action
This could involve binding to the target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Given its structural similarity to other active compounds, it may influence similar biochemical pathways .
Result of Action
Based on its structural similarity to other active compounds, it may induce similar molecular and cellular effects .
properties
IUPAC Name |
ethyl 1-[cyano-(4-methylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-17(20)15-8-10-19(11-9-15)16(12-18)14-6-4-13(2)5-7-14/h4-7,15-16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJKROSHSONKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)

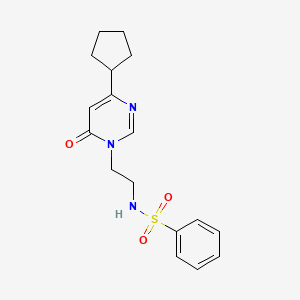
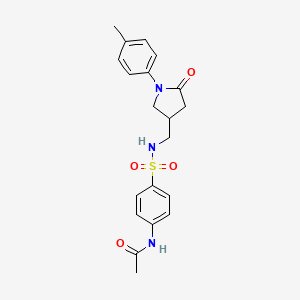
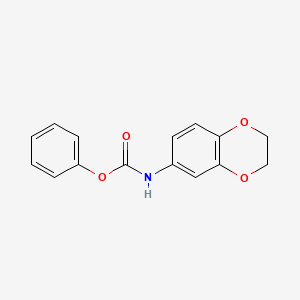
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2510531.png)
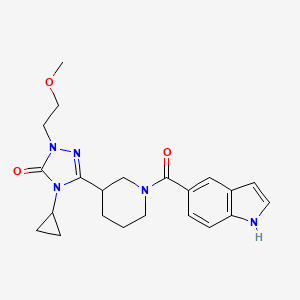
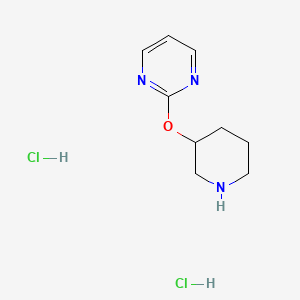
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2510538.png)
![N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510539.png)
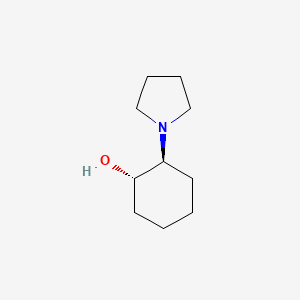
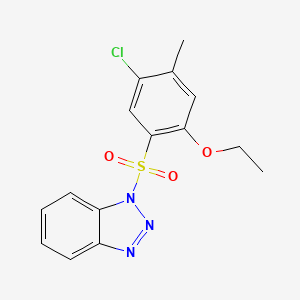
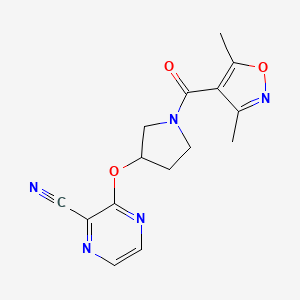
![3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile](/img/structure/B2510545.png)